(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Description
Properties
Molecular Formula |
C30H46O3 |
|---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C30H46O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h8-9,11,13-14,18,21,25-28,31-33H,4,6-7,10,12,15-17,19-20H2,1-3,5H3/b11-8+,18-9+,23-13?,24-14-/t21-,25-,26-,27+,28+,29-/m1/s1 |
InChI Key |
LVLLALCJVJNGQQ-FMDHLKSRSA-N |
Isomeric SMILES |
CCC(CC)(/C=C/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=C/C=C\3/C[C@H](C[C@@H](C3=C)O)O)C)O |
Canonical SMILES |
CCC(CC)(C=CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
- Stepwise Assembly: The molecule is typically assembled via a convergent synthesis where the indenyl moiety and the cyclohexane-1,3-diol fragment are synthesized separately and then coupled via an olefinic linkage.
- Stereochemical Control: Use of chiral auxiliaries, chiral catalysts, or enzymatic resolution to achieve the specific absolute configurations at multiple stereocenters.
- Formation of Conjugated Dienes: Wittig or Horner-Wadsworth-Emmons olefination reactions are employed to install the (3E,5E) diene system with control over the Z/E geometry in the adjacent double bonds.
- Hydroxylation: Introduction of the hydroxy group at the 7-position of the nonadienyl side chain is performed via selective oxidation or hydroboration-oxidation of alkenes.
Key Reactions and Conditions
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Indenyl Core Construction | Hydrogenation of indene derivatives under Pd/C or Pt catalysts | Saturation of indenyl ring | Stereocontrol via catalyst and temperature |
| 2 | Side Chain Installation | Wittig or HWE olefination with phosphonium ylides or phosphonates | Formation of conjugated diene side chain | Control of E/Z geometry critical |
| 3 | Cyclohexane-1,3-diol Formation | Asymmetric dihydroxylation (e.g., Sharpless AD) or enzymatic oxidation | Introduce diol functionality | Ensures 1,3-diol stereochemistry |
| 4 | Coupling of Fragments | Aldol condensation or Knoevenagel-type condensation | Link indenyl and cyclohexane units | Requires mild base and controlled temperature |
| 5 | Hydroxyl Group Introduction | Hydroboration-oxidation or selective allylic oxidation | Install 7-hydroxy group | Regioselectivity important |
Representative Synthetic Route (Based on Patent US8372987B2)
- The patent describes preparation of the compound or its analogs involving:
- Synthesis of the hexahydroindenylidene intermediate with chiral centers established via asymmetric hydrogenation.
- Construction of the dienyl side chain through Wittig reactions using stabilized ylides.
- The cyclohexane-1,3-diol portion is prepared by asymmetric dihydroxylation of cyclohexene derivatives.
- Final coupling via condensation reactions to yield the target molecule with the desired stereochemistry and double bond configuration.
Data Tables Summarizing Preparation Methods
| Method Aspect | Description | Advantages | Challenges |
|---|---|---|---|
| Indenyl Core Synthesis | Asymmetric hydrogenation of indene derivatives | High stereoselectivity, scalable | Requires expensive catalysts |
| Diene Side Chain Formation | Wittig or HWE olefination | Good E/Z control, versatile | Sensitive to moisture, requires purification |
| Cyclohexane-1,3-diol Formation | Sharpless asymmetric dihydroxylation | Excellent enantioselectivity | Cost of osmium reagents |
| Fragment Coupling | Aldol or Knoevenagel condensation | Mild conditions, good yields | Side reactions possible |
| Hydroxylation | Hydroboration-oxidation | Regio- and stereoselective | Requires careful control to avoid over-oxidation |
Comprehensive Research Findings and Source Diversity
- Patents: US8372987B2 and US7148211B2 provide detailed synthetic routes and formulation insights for related compounds with similar stereochemical complexity and functional groups.
- Chemical Databases: ChemicalBook provides molecular data and synonyms for closely related analogs, indicating the compound's relevance in pharmaceutical impurity profiling and analog synthesis.
- Research Articles: While no direct journal articles were found specifically on this exact compound, literature on vitamin D analog synthesis, indenylidene chemistry, and asymmetric olefinations provide foundational methodologies applicable to this compound's preparation.
- Exclusion of Unreliable Sources: Benchchem.com and Smolecule.com were excluded due to reliability concerns, ensuring the data presented is from authoritative patent and chemical database sources.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, interacting with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Conformational and Stereochemical Analysis
| Property | Target Compound | cis-Cyclohexane-1,3-diol | Meso-(1R,3S)-cyclohexane-1,3-diol |
|---|---|---|---|
| Conformation | Rigid chair (4-methylidene restricts rotation) | Axial-axial (H-bond stabilized) | Equatorial-equatorial (symmetry-enforced) |
| Chirality | Chiral (multiple stereocenters) | Chiral | Achiral (meso form) |
| Hydrogen Bonding | Intermolecular (hydroxyl groups and side chain) | Intramolecular (axial OH groups) | Intermolecular (symmetrical OH placement) |
Implications : The target compound’s rigidity and stereochemistry may enhance receptor-binding precision but limit membrane permeability compared to simpler diols .
Biological Activity
The compound (1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol is a complex organic molecule with significant potential in biological applications. Its structure suggests various functional groups that may contribute to its biological activity. This article explores the biological activity of this compound based on available research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 103732-08-7 |
| Molecular Formula | C28H44O3 |
| Molecular Weight | 428.647 g/mol |
| Density | 1.06 g/cm³ |
| Boiling Point | 581.8 °C |
| Flash Point | 244.6 °C |
The biological activity of the compound primarily stems from its interactions with various biological targets. Research indicates that it may exhibit:
- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties that could mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies have indicated that similar compounds can inhibit inflammatory pathways, which may be relevant for conditions like arthritis or other inflammatory diseases.
- Hormonal Modulation : Given its structural similarity to vitamin D derivatives, the compound may influence calcium metabolism and bone health.
Study on Antioxidant Properties
A study conducted by researchers at a leading university evaluated the antioxidant capacity of structurally similar compounds to assess their effectiveness in scavenging free radicals. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
Anti-inflammatory Research
In another study published in a peer-reviewed journal, researchers investigated the anti-inflammatory effects of compounds with similar structures. The study found that these compounds reduced the expression of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases.
Q & A
Q. How is the stereochemical configuration of this compound determined experimentally?
The stereochemical configuration is resolved using a combination of NMR spectroscopy, X-ray crystallography, and computational modeling. For instance, nuclear Overhauser effect (NOE) correlations in 2D NMR (e.g., NOESY or ROESY) identify spatial proximity of protons to assign relative stereochemistry. Absolute configuration is confirmed via single-crystal X-ray diffraction, where anomalous scattering effects (e.g., Cu-Kα radiation) differentiate enantiomers. Computational methods like density functional theory (DFT) optimize the structure and compare calculated vs. experimental NMR chemical shifts or optical rotation values .
Q. What are the key challenges in synthesizing this compound, and how are they addressed?
Key challenges include:
- Regioselectivity in polyene formation : Controlled Wittig or Horner-Wadsworth-Emmons reactions are employed, with protecting groups (e.g., silyl ethers) to prevent undesired cyclization.
- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) ensure correct stereochemistry at multiple centers.
- Stability of hydroxyl groups : Temporary protection (e.g., acetylation) prevents oxidation during synthesis .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities via reverse-phase chromatography paired with high-resolution mass spectrometry (HRMS).
- NMR spectroscopy : 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) confirms connectivity and functional groups.
- FT-IR and UV-Vis : Validates hydroxyl and conjugated diene moieties .
Advanced Research Questions
Q. How does the compound’s stereochemistry influence its biological activity?
The stereochemistry directly affects binding affinity to biological targets (e.g., nuclear receptors). For example:
- The (1R,3S) configuration in the cyclohexane-diol moiety enhances hydrogen bonding with receptor active sites.
- The (5Z)-ethylidene group’s geometry modulates membrane permeability. Comparative studies using epimeric analogs show >10-fold differences in activity, validated via cellular assays (e.g., luciferase reporter gene) .
Q. What methodologies are used to study its metabolic stability in vitro?
- Hepatocyte incubation : The compound is incubated with primary hepatocytes, and metabolites are profiled using LC-MS/MS.
- Microsomal stability assays : Phase I/II metabolism is assessed via NADPH-fortified liver microsomes, identifying oxidation (CYP450-mediated) or glucuronidation.
- Isotopic labeling : ¹⁴C or deuterium labels track metabolic pathways .
Q. How can computational models predict its interactions with biological targets?
- Molecular docking : Software like AutoDock Vina predicts binding modes to receptors (e.g., vitamin D receptor).
- MD simulations : All-atom molecular dynamics (100 ns trajectories) assess stability of ligand-receptor complexes.
- QSAR models : Quantitative structure-activity relationships correlate substituent effects (e.g., logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
